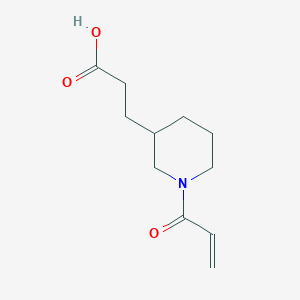![molecular formula C14H14BrN3S B7588750 3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile](/img/structure/B7588750.png)
3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the class of nitriles and is commonly referred to as BTP3.
作用機序
BTP3 exerts its inhibitory effects on kinases through a mechanism that involves binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrates, thereby inhibiting its activity.
Biochemical and Physiological Effects:
BTP3 has been shown to have significant effects on several biochemical and physiological processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the proliferation of immune cells in autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of BTP3 is its selectivity for certain kinases, which allows for more targeted inhibition of specific disease pathways. However, its limitations include its relatively low potency and its potential for off-target effects.
将来の方向性
Future research on BTP3 could focus on improving its potency and selectivity, as well as exploring its potential applications in the treatment of other diseases. Additionally, further studies could investigate the potential for combination therapy with other kinase inhibitors to enhance its therapeutic effects.
合成法
The synthesis of BTP3 involves a multi-step process that begins with the reaction of 5-bromothiophene-2-carbaldehyde with pyridine-3-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with 3-aminopropanenitrile to yield the final product.
科学的研究の応用
BTP3 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant inhibitory activity against several kinases, including JAK2, FLT3, and Aurora A. Inhibition of these kinases has been linked to the treatment of various diseases, including cancer and autoimmune disorders.
特性
IUPAC Name |
3-[(5-bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3S/c15-14-5-4-13(19-14)11-18(8-2-6-16)10-12-3-1-7-17-9-12/h1,3-5,7,9H,2,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEBZSLSQQYPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC#N)CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588678.png)
![3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588683.png)
![3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)
![3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[1-(2-Hydroxy-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588725.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588730.png)
![3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588732.png)
![3-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7588736.png)
![3-[1-(Thiadiazole-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588742.png)
![3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588761.png)
